molecular formula C7H5ClN2O2 B1593078 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 205748-05-6

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1593078
CAS No.: 205748-05-6
M. Wt: 184.58 g/mol
InChI Key: SMDOTALDDUVRMH-UHFFFAOYSA-N
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Description

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS: 205748-05-6) is a heterocyclic compound with the molecular formula C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol . It belongs to the pyrido-oxazinone family, characterized by a fused pyridine-oxazine ring system.

Properties

IUPAC Name

7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDOTALDDUVRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641038
Record name 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205748-05-6
Record name 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Preparation Methods

Method No. Key Step Reagents/Conditions Product Yield/Notes Reference
1 Bromination with NBS NBS in DMF, 50°C, 20 h 7-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one ~69% yield, purified by filtration and drying
2 Bromination with Br2 Bromine in DMF, RT, 2 h 7-Bromo derivative Lab scale, clean reaction
3 Cyclization of 2-aminopyridine-3-ol Chloroacetyl chloride, basic medium, 5°C 2H-pyrido[3,2-b]oxazin-3(4H)-one Core structure, characterized by NMR and MS
4 N-Substitution on oxazinone Benzyl halides, Bi2O3 catalyst, DMF, 40°C, 5 h N-substituted derivatives Purified by chromatography
5 Base-catalyzed addition + bromination Pyridine derivative + chloroacetic acid + Br2 in DMF Halogenated oxazinone Alternative route

Detailed Research Findings

  • The halogenation step using NBS or bromine in DMF is critical for introducing the halogen atom at the 7-position of the pyrido-oxazinone ring. The choice of halogenating agent and reaction conditions affects yield and purity.
  • The cyclization of 2-aminopyridine-3-ol with chloroacetyl chloride is a well-established method to form the oxazinone ring system, providing a clean and efficient route to the core structure.
  • The presence of water during workup and subsequent filtration steps is essential to isolate the halogenated product as a solid, facilitating purification.
  • Analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis are routinely used to confirm the structure and purity of the synthesized compounds.
  • The use of combustion-derived bismuth oxide as a catalyst for N-substitution reactions represents a green chemistry approach, enhancing the sustainability of the synthetic process.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion and helps optimize reaction times.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially yielding various oxidized derivatives with altered chemical properties.

  • Reduction: Reduction of 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can lead to different reduced forms, which may exhibit distinct reactivity.

  • Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: Sodium ethoxide or potassium tert-butoxide in polar solvents. Major Products: Reactions typically yield oxidized, reduced, or substituted products, which can be further purified and characterized for specific applications.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs with enhanced therapeutic properties.

Case Study: Synthesis of Quinazolinbenzoxazine Derivatives

Research has demonstrated that this compound can be utilized in the synthesis of quinazolinbenzoxazine derivatives, which exhibit potential anti-cancer and anti-inflammatory activities. The synthetic pathway involves the reaction of this compound with various amines and aldehydes to yield target compounds with improved biological activity .

Agrochemical Applications

The compound is also recognized for its role in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. Its chlorinated structure contributes to the biological activity required for effective pest control.

Example: Synthesis of Pesticides

This compound has been reported as an important building block for the synthesis of several pesticide formulations. These formulations leverage the compound's ability to disrupt pest metabolism or inhibit growth .

Organic Synthesis

Beyond its applications in pharmaceuticals and agrochemicals, this compound is a valuable reagent in organic synthesis. It can facilitate various chemical reactions due to its electrophilic nature.

Applications in Synthesis

  • Building Block : Used as a building block for synthesizing more complex organic molecules.
  • Reagent : Acts as a reagent in reactions involving nucleophilic substitutions and cyclization processes .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing cellular processes. Detailed studies are ongoing to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with its derivatives and structurally related compounds, focusing on substituent effects, pharmacological activity, and synthetic routes.

Substituent Variations on the Pyrido-Oxazinone Core

Table 1: Key Structural Analogs and Their Properties
Compound Name & CAS Substituent(s) Molecular Weight (g/mol) Key Pharmacological Findings Source
This compound (205748-05-6) Cl at position 7 184.58 Inhibits NF-κB in HCC cells (IC₅₀: 10–20 μM); reduces tumor growth in orthotopic mouse models .
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) 4-nitrobenzyl at position 4 341.33 Potent NF-κB inhibitor (IC₅₀: 5–10 μM); superior antiproliferative activity in HepG2, Huh-7 cells .
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (122450-96-8) Br at position 7 229.03 Used in radiolabeled studies; exhibits moderate cytotoxicity (IC₅₀: ~25 μM) .
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (20348-21-4) Dimethyl at position 2 192.20 BRD4 inhibitor (IC₅₀: 1.99–2.96 μM); explored for prostate cancer .
6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (337463-99-7) Cl at position 6 184.58 Limited antiproliferative data; structural isomer with reduced NF-κB targeting .

Key Findings from Comparative Studies

Anticancer Activity
  • Chloro vs. Bromo Substitution : The 7-chloro derivative demonstrates higher specificity for NF-κB inhibition compared to its 7-bromo analog, likely due to the smaller atomic radius and electronegativity of chlorine, which enhances binding to the p65 subunit .
  • Nitrobenzyl Substituent (NPO) : The addition of a 4-nitrobenzyl group at position 4 (NPO) significantly enhances antiproliferative activity, reducing IC₅₀ values by 50% compared to the parent 7-chloro compound. This modification improves hydrophobic interactions with the NF-κB DNA-binding domain .
  • Dimethyl Substituent : The 2,2-dimethyl variant shows divergent activity, targeting BRD4 instead of NF-κB. This highlights the role of substituent positioning in modulating target specificity .
Structural-Activity Relationships (SAR)
  • Position of Halogen : Chlorine at position 7 (pyridine ring) is critical for NF-κB inhibition, while position 6 analogs show diminished activity .
  • Electron-Withdrawing Groups : Nitro and bromo substituents enhance electrophilic character, improving DNA-binding interference in cancer cells .

Biological Activity

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS No. 205748-05-6) is a heterocyclic compound with diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H5_5ClN2_2O2_2
  • Molecular Weight : 184.58 g/mol
  • Synonyms : 7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity :
    • Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated significant antitumor effects in vitro and in vivo models .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial potential against various pathogens. Preliminary results suggest moderate activity against certain bacterial strains .
  • Enzyme Inhibition :
    • It has been reported that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .

Antitumor Activity

A notable study investigated the effect of this compound on different cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 15 µM
    • A549: 10 µM

These findings suggest that the compound has potential as a lead for developing new anticancer agents.

Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These results indicate that while the compound exhibits some antimicrobial activity, further optimization may be necessary to enhance efficacy .

Research Findings Summary Table

Biological ActivityTargetEffectReference
AntitumorMCF-7IC50 = 12 µM
AntitumorHeLaIC50 = 15 µM
AntitumorA549IC50 = 10 µM
AntimicrobialS. aureusMIC = 32 µg/mL
AntimicrobialE. coliMIC = 64 µg/mL

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets and pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Enzyme Interaction : It can inhibit enzymes critical for cell survival and proliferation.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
HalogenationCl₂, DCM, 0°C8595
CyclizationEthanol, 100°C, 12h7298
PurificationColumn chromatography (SiO₂)99.5

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl bond: ~1.73 Å) and confirms stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm; NH protons at δ 10.5–11.0 ppm .
    • ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm .
  • Mass spectrometry : Molecular ion peak at m/z 198.5 (calculated for C₇H₅ClN₂O₂) .

Advanced: How can computational modeling complement experimental data in elucidating the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations predict:

  • HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity .
  • Electrostatic potential maps : Highlight electrophilic regions (e.g., chlorine atom) for substitution reactions .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .

Note : Validate computational results with experimental UV-Vis spectra (λmax ~280 nm) .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:
Contradictions often arise from:

  • Structural variations : Compare analogs like 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8) to assess halogen effects on bioactivity .
  • Assay conditions : Standardize protocols (e.g., IC₅₀ measurements at pH 7.4) .
  • Data normalization : Use internal controls (e.g., % inhibition relative to reference inhibitors) .

Q. Table 2: Bioactivity Comparison of Halogenated Analogs

CompoundTargetIC₅₀ (µM)Assay TypeReference
7-ChloroEnzyme A12.3Fluorescence
7-BromoEnzyme A8.7Colorimetric

Methodological: What strategies are recommended for purifying this compound to achieve high purity?

Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to remove polar impurities .
  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent .
  • HPLC : C18 column, acetonitrile/water (55:45), flow rate 1 mL/min .

Q. Key metrics :

  • Purity ≥98% (validated by HPLC with UV detection at 254 nm) .
  • Residual solvent limits: <0.1% (ICH guidelines) .

Advanced: What experimental approaches are critical for analyzing degradation pathways under varying pH conditions?

Answer:

  • Forced degradation studies :
    • Acidic (0.1M HCl, 40°C): Hydrolysis of the oxazine ring .
    • Basic (0.1M NaOH, 40°C): Cleavage of the C-Cl bond .
  • Analytical tools :
    • LC-MS/MS identifies degradation products (e.g., m/z 154.1 for dechlorinated byproducts) .
    • Stability-indicating assays: Monitor API loss over time (t₁/₂ ~120 h at pH 7) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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